Orcinol Glucoside

Catalog No.
S843385
CAS No.
21082-33-7
M.F
C13H18O7
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orcinol Glucoside

CAS Number

21082-33-7

Product Name

Orcinol Glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

YTXIGTCAQNODGD-UJPOAAIJSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Orcinol glucoside is a glycoside.
Orcinol glucoside has been reported in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.

Orcinol Glucoside (CAS 21082-33-7) is a naturally occurring phenolic glycoside found in plants like Curculigo orchioides.[1] It consists of the phenolic compound orcinol attached to a glucose molecule. This glycosylation significantly alters the parent molecule's properties, primarily enhancing water solubility and modifying its biological activity profile compared to the aglycone, orcinol.[2] Its primary applications are in dermatological and cosmetic research as a potential skin lightening agent and antioxidant, and it also shows activity in other areas such as osteogenesis promotion and antidepressant-like effects in preclinical models.[1][3]

Substituting Orcinol Glucoside with its aglycone, orcinol, is impractical for many applications due to significant differences in physicochemical properties and handling. Orcinol itself has limited water solubility (approx. 10 mg/mL in PBS) and is prone to oxidation and discoloration when exposed to air.[2][4][5] The glycosidic bond in Orcinol Glucoside masks one of the reactive hydroxyl groups, improving stability in aqueous solutions and preventing the rapid oxidation that affects orcinol.[6] This makes the glucoside form more suitable for formulation in aqueous systems like cosmetic serums or biological buffers, where the stability and solubility of the active ingredient are critical for reproducible results and product shelf-life. Hydrolysis of the glucoside can lead to precipitation of the less-soluble orcinol, making purity and stability key procurement factors.[6]

Superior Safety Profile: Reduced Cytotoxicity Compared to Orcinol Aglycone

In studies on B16F10 melanoma cells, the aglycone orcinol has demonstrated significant cytotoxicity at concentrations as low as 0.1 mM, limiting its practical concentration in formulations. Orcinol Glucoside, by comparison, is often utilized in cell-based assays at concentrations up to 1.0 mM without comparable cytotoxic effects, indicating that the glucose moiety significantly mitigates the toxicity of the phenolic core. This lower cytotoxicity is a critical factor for topical formulations where high local concentrations are desired without compromising skin cell viability.

Evidence DimensionCytotoxicity in B16F10 Melanoma Cells
Target Compound DataLow cytotoxicity observed at concentrations up to 1.0 mM
Comparator Or BaselineOrcinol (aglycone) shows significant cytotoxicity at 0.1 mM
Quantified DifferenceApproximately 10-fold lower cytotoxicity compared to its aglycone
ConditionsIn vitro cell viability assays on B16F10 mouse melanoma cells.

The significantly lower cytotoxicity allows for the use of higher, more effective concentrations in topical formulations and in vitro models, a key advantage over using the raw aglycone.

Moderate Tyrosinase Inhibition Compared to Industry Benchmarks

While many glucosides are evaluated for tyrosinase inhibition, direct IC50 values for Orcinol Glucoside are not consistently reported. However, related phenolic glucosides like β-arbutin show moderate mushroom tyrosinase inhibition with an IC50 of 1687 µM.[7] In contrast, the established inhibitor Kojic Acid is significantly more potent, with a reported IC50 of 70 µM.[7] This suggests that while Orcinol Glucoside contributes to anti-melanogenic effects, its mechanism may not be solely through direct, potent tyrosinase inhibition, unlike benchmark compounds procured specifically for that purpose.

Evidence DimensionMushroom Tyrosinase Inhibition (Monophenolase Activity) IC50
Target Compound DataN/A (Data inferred from related compounds)
Comparator Or Baselineβ-Arbutin: 1687 µM; Kojic Acid: 70 µM
Quantified DifferenceKojic acid is approximately 24-fold more potent than β-arbutin, a comparable phenolic glucoside.
ConditionsIn vitro mushroom tyrosinase activity assay.

Buyers should select Orcinol Glucoside for its overall biological effect and formulation advantages, not for best-in-class tyrosinase inhibition, where other agents like Kojic Acid are quantitatively stronger.

Enhanced Formulation Utility: Improved Solubility and Stability Over Aglycone

The primary procurement driver for choosing Orcinol Glucoside over orcinol is its superior handling and formulation properties. Orcinol has a water solubility of approximately 80 g/L, but is susceptible to oxidation.[2] The glucoside form offers enhanced aqueous solubility and stability, particularly against oxidation and pH-induced degradation, which is critical for creating stable stock solutions and cosmetic formulations.[6] Datasheets for orcinol often recommend storing aqueous solutions for no more than one day, whereas properly buffered solutions of glucosides can be more stable.[5] This stability is essential for process consistency and ensuring the active ingredient's integrity throughout a product's lifecycle.

Evidence DimensionAqueous Solution Stability & Handling
Target Compound DataMore stable in buffered aqueous solutions (pH 4-7); less prone to oxidation.
Comparator Or BaselineOrcinol: Prone to oxidation and discoloration in air; aqueous solutions not recommended for storage >1 day.
Quantified DifferenceQualitatively higher stability, reducing degradation and precipitation risk in formulations.
ConditionsAqueous solution preparation for laboratory or manufacturing use.

This compound's enhanced stability and solubility directly translate to lower manufacturing complexity, better reproducibility, and longer shelf-life in aqueous formulations compared to its aglycone.

Development of Topical Formulations for Hyperpigmentation with Low Irritation Potential

Given its significantly lower cytotoxicity compared to its aglycone, Orcinol Glucoside is a suitable candidate for high-concentration serums, lotions, or creams targeting hyperpigmentation. Its value lies in delivering the active orcinol moiety via enzymatic hydrolysis in the skin, potentially offering a more controlled and less irritating effect than direct application of harsher phenolic agents.[8]

Stable Aqueous Solutions for High-Throughput Screening and Cell-Based Assays

The enhanced water solubility and stability of Orcinol Glucoside make it a preferred choice for preparing reliable, consistent stock solutions for use in academic and industrial research.[6] Unlike orcinol, which can quickly degrade or precipitate in aqueous media, the glucoside form ensures reproducible concentrations in cell culture media and assay buffers, which is critical for studies on melanogenesis, osteogenesis, or neuroactivity.[3]

Precursor for Enzyme-Activated Cosmetic Systems

Orcinol Glucoside can be procured as a stable pro-drug or pro-agent for formulations that rely on skin-native glucosidases to release the active orcinol. This approach is advantageous for creating advanced delivery systems where the active ingredient is generated in situ, potentially improving bioavailability and targeting while minimizing stability issues in the final product.[8]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

286.10525291 Da

Monoisotopic Mass

286.10525291 Da

Heavy Atom Count

20

Dates

Last modified: 08-15-2023

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